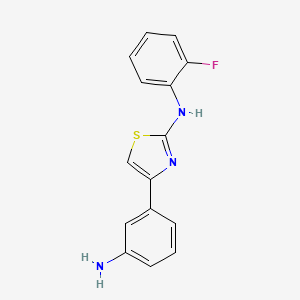

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3S/c16-12-6-1-2-7-13(12)18-15-19-14(9-20-15)10-4-3-5-11(17)8-10/h1-9H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJLHMXSSIRNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the aminophenyl and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. For instance, a reaction between 2-aminothiophenol and α-haloketones can yield the thiazole core, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. A study focused on N-aryl-4-aryl-1,3-thiazole-2-amines showed that these compounds can inhibit the enzyme 5-lipoxygenase (LOX), which is crucial in the synthesis of leukotrienes involved in inflammatory responses. The study highlighted that certain derivatives could effectively reduce inflammation in both in vitro and in vivo models, suggesting potential therapeutic applications for conditions like asthma and rheumatoid arthritis .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. Compounds similar to 4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .

Case Study 1: Inhibition of 5-Lipoxygenase

In a notable study, researchers synthesized a series of thiazole derivatives and evaluated their ability to inhibit 5-lipoxygenase. Among these, the compound this compound demonstrated potent inhibition, leading to reduced leukotriene synthesis in cellular models. This finding supports its potential use as an anti-inflammatory agent .

Case Study 2: Anticancer Screening

Another investigation assessed the anticancer activity of thiazole derivatives against breast cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity. The compound's mechanism was linked to apoptosis induction and disruption of cell proliferation pathways .

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit significant pharmacological versatility, with biological activity heavily influenced by substituent patterns. Below is a systematic comparison of 4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine with structurally related compounds.

Structural Modifications and Substituent Effects

Structure-Activity Relationship (SAR) Trends

- Amino Groups: The 3-aminophenyl substituent in the target compound may improve solubility and target affinity compared to nitro or chloro analogs, which are more lipophilic but less reactive .

- Halogen Positioning: Fluorine at the 2-position (target) vs. 4-position () may alter steric interactions with biological targets, affecting potency and selectivity.

- Bulk and Polarity: Bulky substituents (e.g., adamantyl in ) reduce conformational flexibility but enhance receptor binding in hydrophobic pockets, whereas polar groups like amino favor interactions with hydrophilic domains .

Biological Activity

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by its unique structural features, including an amino group and a fluorinated phenyl group. This compound has attracted attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure

The compound's molecular formula is , and it features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of an amino group on one phenyl ring enhances its reactivity and biological interactions.

Although specific mechanisms of action for this compound have not been fully elucidated, studies suggest that it acts primarily as an inhibitor of 5-lipoxygenase (5-LOX) . This enzyme is crucial in the synthesis of leukotrienes, inflammatory mediators implicated in conditions like asthma and rheumatoid arthritis .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting leukotriene synthesis. This property has been demonstrated in both in vitro and in vivo assays. For instance, compounds similar to this thiazole derivative have shown effective inhibition of 5-LOX activity, leading to reduced inflammation in animal models .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may also exhibit antibacterial activity against various pathogens. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Study on Inhibition of 5-Lipoxygenase

A study published in Molecular Medicine evaluated the anti-inflammatory activity of thiazole derivatives, including this compound. The results showed that these compounds significantly inhibited 5-LOX in cell-based assays, leading to decreased levels of inflammatory markers .

Evaluation of Anticancer Activity

Another study focused on the synthesis and evaluation of thiazole derivatives for their anticancer properties. The lead compound from this series exhibited high potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved induction of apoptosis and autophagy, showcasing the potential for therapeutic applications beyond inflammation .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related thiazole derivatives:

| Compound Name | Structure Features | Key Activities |

|---|---|---|

| 4-(4-fluorophenyl)-1,3-thiazol-2-amine | Fluorinated phenyl group | Antibacterial activity |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Chlorine substituent | Anti-inflammatory activities |

| N-(3-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine | Dimethyl substitution | Potential antitumor properties |

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity against inflammation while maintaining structural integrity conducive to drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, 2-aminothiazole derivatives can be prepared by refluxing thiourea with α-haloketones or α-bromoacetophenones in ethanol or methanol. Catalysts like acetic acid may enhance reaction efficiency .

- Key Data :

- Solvent : Ethanol (reflux, 3–6 hours)

- Yield : 40–85% (depending on substituents)

- Purification : Recrystallization from DMSO/water or column chromatography .

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and aromaticity. For example, the thiazole C2-amine proton appears as a singlet at δ 5.8–6.2 ppm .

- Mass Spectrometry : LC-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 314.08 for CHFNS) .

- X-ray Crystallography : Used to resolve bond lengths/angles (e.g., thiazole C–N bond: 1.32 Å) .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties of this thiazole derivative?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy error <2.4 kcal/mol) .

- Key Findings :

- HOMO-LUMO Gap : ~4.2 eV (indicative of moderate reactivity)

- Electrophilic Sites : Fluorophenyl and aminophenyl groups dominate reactivity .

Q. How do structural conformations influence biological activity?

- Methodology : X-ray crystallography reveals dihedral angles between aromatic rings. For example:

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodology :

- Dose-Response Analysis : Compare IC values under standardized conditions (e.g., CRF1 receptor binding: IC = 3.0 nM) .

- Orthogonal Assays : Validate bioactivity via cAMP inhibition (in vitro) and ACTH suppression (in vivo) .

- Case Study : Discrepancies in oral bioavailability (ID = 5 mg/kg in rats) may arise from metabolic stability variations .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.